molecular formula C16H22N2O7 B12644770 (S)-Nicotine citrate CAS No. 73086-01-8

(S)-Nicotine citrate

Cat. No.: B12644770
CAS No.: 73086-01-8
M. Wt: 354.35 g/mol
InChI Key: SDVKWBNZJFWIMO-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Nicotine citrate is a compound formed by the combination of (S)-nicotine and citric acid (S)-Nicotine is the naturally occurring enantiomer of nicotine, which is an alkaloid found in tobacco plants Citric acid is a weak organic acid commonly found in citrus fruits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-nicotine citrate typically involves the reaction of (S)-nicotine with citric acid. The reaction is carried out in an aqueous medium, where (S)-nicotine is dissolved in water and citric acid is added gradually. The mixture is then stirred at room temperature until the reaction is complete. The resulting this compound is then isolated by filtration and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH conditions to ensure maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-Nicotine citrate can undergo various chemical reactions including:

    Oxidation: (S)-Nicotine can be oxidized to form nicotine N-oxide.

    Reduction: Reduction of (S)-nicotine can lead to the formation of dihydronicotine.

    Substitution: (S)-Nicotine can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Nicotine N-oxide

    Reduction: Dihydronicotine

    Substitution: Alkylated nicotine derivatives

Scientific Research Applications

(S)-Nicotine citrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on the nervous system and its potential use in neurobiological research.

    Medicine: Investigated for its potential therapeutic effects in treating nicotine addiction and other neurological disorders.

    Industry: Used in the development of nicotine replacement therapies and other pharmaceutical products.

Mechanism of Action

(S)-Nicotine citrate exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. When (S)-nicotine binds to these receptors, it causes the release of neurotransmitters such as dopamine, which leads to the stimulation of the central nervous system. This mechanism is responsible for the addictive properties of nicotine and its effects on mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    ®-Nicotine: The other enantiomer of nicotine, which has different pharmacological properties.

    Nicotine N-oxide: An oxidized form of nicotine with different chemical and biological properties.

    Dihydronicotine: A reduced form of nicotine with distinct characteristics.

Uniqueness

(S)-Nicotine citrate is unique due to its specific combination of (S)-nicotine and citric acid, which may result in different pharmacokinetic and pharmacodynamic properties compared to other nicotine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

73086-01-8

Molecular Formula

C16H22N2O7

Molecular Weight

354.35 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2.C6H8O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;/m0./s1

InChI Key

SDVKWBNZJFWIMO-PPHPATTJSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Related CAS

88660-51-9
94006-00-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.